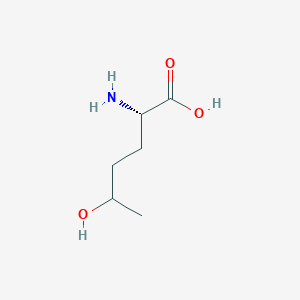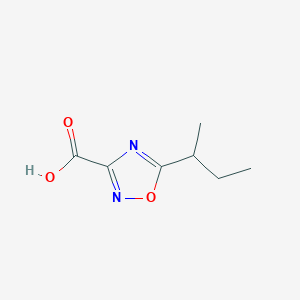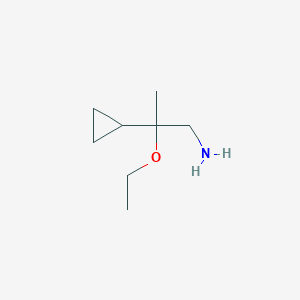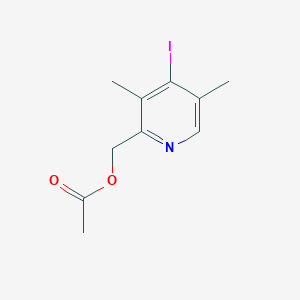
(2S)-2-Amino-5-hydroxyhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-5-hydroxyhexanoic acid is an organic compound with the molecular formula C6H13NO3 It is a derivative of lysine, an essential amino acid, and features both an amino group and a hydroxyl group on its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-5-hydroxyhexanoic acid typically involves the hydroxylation of lysine. One common method is the use of enzymatic hydroxylation, where specific enzymes catalyze the addition of a hydroxyl group to the lysine molecule. Chemical synthesis can also be achieved through the use of oxidizing agents such as potassium permanganate (KMnO4) in an acidic medium .
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, utilizing genetically engineered microorganisms to produce the compound in large quantities. These methods are advantageous due to their efficiency and lower environmental impact compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-Amino-5-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for acid-catalyzed reactions.
Major Products:
- Oxidation of the hydroxyl group can yield 2-amino-5-oxohexanoic acid.
- Reduction of the amino group can produce 2-aminohexanoic acid.
- Substitution reactions can lead to various derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
(2S)-2-Amino-5-hydroxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a precursor for the biosynthesis of other biologically active molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development and its role in modulating biological processes.
Industry: It is utilized in the production of biodegradable polymers and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-5-hydroxyhexanoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl and amino groups allow it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various metabolic pathways .
Comparaison Avec Des Composés Similaires
Lysine: The parent compound from which (2S)-2-Amino-5-hydroxyhexanoic acid is derived.
2-Aminohexanoic acid: A similar compound lacking the hydroxyl group.
5-Hydroxylysine: Another hydroxylated derivative of lysine.
Uniqueness: this compound is unique due to the presence of both an amino and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes .
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(2S)-2-amino-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(8)2-3-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4?,5-/m0/s1 |
Clé InChI |
CQUIPUAMBATVOP-AKGZTFGVSA-N |
SMILES isomérique |
CC(CC[C@@H](C(=O)O)N)O |
SMILES canonique |
CC(CCC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13076339.png)




![4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076380.png)




![4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine](/img/structure/B13076415.png)



